molecular formula C13H9ClN4 B2525194 3-(5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)pyridine CAS No. 1083201-77-7

3-(5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B2525194
CAS No.: 1083201-77-7
M. Wt: 256.69
InChI Key: DNKDWZMLRDICNK-UHFFFAOYSA-N
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Description

3-(5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a 1,2,4-triazole moiety substituted with a 3-chlorophenyl group. This structural motif is associated with diverse pharmacological activities, including central nervous system (CNS) modulation, antimicrobial effects, and anti-inflammatory properties . The 3-chlorophenyl group contributes to its electronic and steric profile, influencing binding affinity and metabolic stability. Its synthesis typically involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions, as seen in structurally analogous compounds .

Properties

IUPAC Name

3-[5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4/c14-11-5-1-3-9(7-11)12-16-13(18-17-12)10-4-2-6-15-8-10/h1-8H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKDWZMLRDICNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=NN2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)pyridine typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with active site residues, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Key Activities Physicochemical Notes References
3-(5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)pyridine 3-Chlorophenyl at triazole C5 CNS penetration (mGluR5 antagonism), antimicrobial potential High lipophilicity due to Cl group; moderate solubility in polar solvents
AZD2066 [4-(5-{(1R)-1-[5-(3-Chlorophenyl)isoxazol-3-yl]ethoxy}-4-methyl-4H-1,2,4-triazol-3-yl)pyridine] Isoxazole-3-ylethoxy group at triazole C5 Analgesia via mGluR5 antagonism Crystalline form enhances stability (Tm ~200°C); chiral center improves selectivity
3-(5-(4-Nitrobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine 4-Nitrobenzylthio at triazole C5 Significant analgesic activity Nitro group increases electron-withdrawing effects; lower logP vs. chloro analogues
3-(5-(3-Fluorobenzylthio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine 3-Fluorobenzylthio at triazole C5 Undisclosed (structural analogue) Fluorine enhances metabolic stability; Tm ~160–165°C
3-(3-Phenyl-1H-1,2,4-triazol-5-yl)pyridine Phenyl at triazole C5 Baseline activity comparison Lower molecular weight (214.15 g/mol); reduced steric hindrance

Biological Activity

The compound 3-(5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)pyridine is a derivative of the triazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. Triazoles are known for their ability to interact with various biological targets, leading to applications in antifungal, antibacterial, and anticancer therapies. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C13H10ClN5C_{13}H_{10}ClN_5, with a molecular weight of approximately 273.7 g/mol. The presence of both a triazole ring and a chlorophenyl group enhances its lipophilicity and potential biological interactions.

PropertyValue
Molecular FormulaC13H10ClN5
Molecular Weight273.7 g/mol
IUPAC NameThis compound
CAS Number1171939-54-0

Triazole derivatives typically exert their biological effects through several mechanisms:

  • Enzyme Inhibition : Many triazoles inhibit cytochrome P450 enzymes involved in sterol synthesis in fungi, which is crucial for their antifungal activity.
  • Receptor Modulation : The compound may interact with various receptors or enzymes in human cells, potentially modulating pathways involved in cancer progression or microbial resistance.

Research indicates that the triazole moiety can disrupt cell membrane integrity in fungi and bacteria by inhibiting ergosterol biosynthesis, leading to cell death.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial properties of triazole derivatives. For instance:

  • Antifungal Activity : Compounds similar to this compound have demonstrated significant antifungal activity against strains such as Candida albicans and Aspergillus fumigatus.
  • Antibacterial Activity : The compound has shown effectiveness against various gram-positive and gram-negative bacteria. For example, it exhibited moderate activity against Staphylococcus aureus and Escherichia coli.

Anticancer Potential

Preliminary studies suggest that triazole derivatives can act as anticancer agents. In vitro tests have shown that similar compounds can inhibit the growth of cancer cell lines such as:

  • Human glioma (SNB-19)
  • Lung cancer (A549)
  • Breast cancer (T47D)

However, further research is needed to elucidate the specific pathways involved and to evaluate the efficacy and safety profiles of these compounds in vivo.

Comparative Studies

The following table summarizes the biological activities of several related triazole compounds for comparison:

Compound NameStructure TypeBiological ActivityUnique Features
This compoundTriazoleAntifungal, AntibacterialChlorophenyl substitution
FluconazoleTriazoleAntifungalSelective P450 inhibition
VoriconazoleTriazoleAntifungalBroad-spectrum activity
RavuconazoleTriazoleAntifungalEnhanced potency against resistant strains

Case Studies

In one notable study published in a peer-reviewed journal, researchers synthesized several triazole derivatives and evaluated their antimicrobial efficacy. The study found that modifications to the chlorophenyl group significantly influenced both the potency and spectrum of activity against various pathogens. The results indicated that compounds with more lipophilic characteristics tended to exhibit enhanced membrane permeability and thus greater antimicrobial efficacy.

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